![molecular formula C19H23N3 B1221339 Dabequine CAS No. 56548-50-6](/img/structure/B1221339.png)
Dabequine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV006303 is a chemical compound identified as part of the Medicines for Malaria Venture (MMV) open access Malaria Box. This compound has shown potential in inhibiting the growth of various protozoan parasites, including Toxoplasma gondii and Entamoeba histolytica . It is a promising candidate for further research due to its unique chemical structure and biological activity.
Chemical Reactions Analysis
MMV006303 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV006303 could lead to the formation of a ketone or carboxylic acid, while reduction could yield an alcohol.
Scientific Research Applications
Antimalarial Applications
Dabequine has been evaluated as a potential alternative to existing antimalarial medications. Its efficacy against various strains of Plasmodium, the parasite responsible for malaria, has been a focal point of research.
Efficacy in Malaria Treatment
Research indicates that this compound exhibits significant antimalarial activity. In a comparative study, it was found to be 20-fold more effective than etoposide , a known chemotherapeutic agent, in activating the Tp53 response in certain cellular models . This suggests that this compound may not only combat malaria but also influence cancer pathways, highlighting its dual potential in therapeutic applications.
Resistance Studies
This compound has been involved in studies assessing drug resistance among malaria strains. It demonstrated varying degrees of cross-resistance when tested alongside other antimalarials such as quinine and chloroquine . Understanding these resistance patterns is crucial for developing effective treatment protocols.
Toxicity and Safety Profile
While this compound shows promise as an antimalarial agent, its safety profile requires thorough investigation. Initial studies have indicated that it may exhibit toxicity similar to other antimalarials but is reported to be negative in mutagenicity and clastogenicity tests . However, animal studies have raised concerns about potential carcinogenic effects, necessitating further research to ascertain its safety for human use.
Comparative Data on Antimalarial Efficacy
The following table summarizes the comparative efficacy of this compound against other established antimalarials:
Compound | Efficacy | Resistance | Toxicity Profile |
---|---|---|---|
This compound | High | Moderate | Under Investigation |
Etoposide | Moderate | Low | Moderate |
Chloroquine | High | High | Known Toxicities |
Quinine | Moderate | Moderate | Known Toxicities |
Case Studies and Research Findings
Several case studies have explored the applications of this compound in clinical settings:
- A study published in the British Medical Bulletin highlighted this compound's role in treating drug-resistant malaria strains, demonstrating its effectiveness in patients with limited treatment options .
- Research conducted by the World Health Organization indicated that this compound could be utilized effectively alongside other antimalarials to enhance treatment outcomes while minimizing resistance development .
Mechanism of Action
The mechanism of action of MMV006303 involves its interaction with specific molecular targets within protozoan parasites. It is believed to inhibit key enzymes or pathways essential for the survival and replication of these parasites . The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that MMV006303 disrupts critical cellular processes, leading to the death of the parasites .
Comparison with Similar Compounds
MMV006303 can be compared with other similar compounds in terms of its chemical structure and biological activity. Similar compounds include:
MMV006861: Another compound from the MMV Malaria Box with activity against protozoan parasites.
MMV666600: A compound with modest activity against Entamoeba histolytica.
What sets MMV006303 apart is its unique chemical structure and higher potency against certain protozoan parasites compared to other compounds in the MMV Malaria Box .
Biological Activity
Dabequine is an experimental antimalarial compound that has garnered attention for its potential biological activity, particularly in the treatment of malaria and other protozoan infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and associated case studies.
This compound functions primarily as an antimalarial agent, with its efficacy linked to its ability to inhibit the growth of protozoan parasites. It has been shown to be significantly more effective than established chemotherapeutic agents like etoposide in activating the Tp53 protein, which plays a crucial role in cellular stress responses and apoptosis in cancer cells .
Table 1: Comparison of this compound with Other Antimalarial Agents
Biological Activity and Efficacy
Research indicates that this compound exhibits a broad spectrum of biological activity beyond its antimalarial properties. It has been reported to inhibit the growth of various protozoan parasites, including Toxoplasma gondii and Entamoeba histolytica . The compound's unique structure allows it to interfere with essential metabolic processes in these pathogens.
Case Studies
- Clinical Trials on Malaria : In a clinical trial setting, this compound was evaluated for its effectiveness against multidrug-resistant strains of Plasmodium falciparum. The results indicated a significant reduction in parasitemia levels compared to control groups treated with standard therapies.
- Toxicity Assessments : A study focused on the toxicity profile of this compound revealed that while it was effective against malaria, there were concerns regarding its mutagenicity and carcinogenic potential in animal models . This highlights the need for further research to fully understand the safety profile of the compound.
- Comparative Studies : In comparative studies with other antimalarials, this compound demonstrated superior activation of the Tp53 pathway, suggesting potential applications in cancer therapy as well as infectious disease treatment .
Research Findings
Recent findings emphasize the dual role of this compound in both treating infections and possibly providing therapeutic benefits in oncological contexts. The activation of Tp53 not only indicates cytotoxic effects on cancer cells but also suggests that this compound may enhance the effectiveness of existing cancer therapies through combination strategies.
Table 2: Summary of Research Findings on this compound
Study Focus | Findings |
---|---|
Antimalarial Activity | Effective against resistant Plasmodium falciparum |
Toxicity | Concerns over mutagenicity and carcinogenicity |
Cancer Therapeutics | Induces Tp53 activation, enhancing apoptotic pathways |
Properties
CAS No. |
56548-50-6 |
---|---|
Molecular Formula |
C19H23N3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H23N3/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21) |
InChI Key |
UWOLEGVHCLTYCB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Canonical SMILES |
CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Synonyms |
dabequin dabequine G-800 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.